Gatifloxacin-d4

Descripción general

Descripción

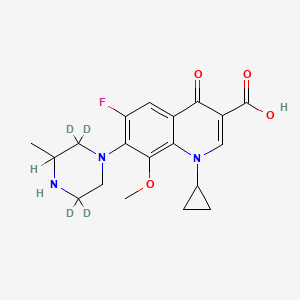

Gatifloxacin-d4 is a deuterated analog of gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Deuterated compounds like this compound replace specific hydrogen atoms with deuterium isotopes, enhancing their utility in analytical and metabolic studies. The molecular formula of non-deuterated gatifloxacin is C₁₉H₂₂FN₃O₄ , while this compound incorporates four deuterium atoms, likely at positions critical for metabolic stability or detection .

This compound is extensively used as an internal standard in high-resolution mass spectrometry (HRMS) and matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) to improve the accuracy of drug quantification in biological matrices . Its deuterated structure allows researchers to distinguish between parent drug metabolites and endogenous compounds, enabling precise mapping of biotransformation pathways and environmental behavior .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Gatifloxacin-d4 involves the incorporation of deuterium into the Gatifloxacin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent labeling. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions: Gatifloxacin-d4, like its non-labeled counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Antibacterial Efficacy

Gatifloxacin-d4 exhibits potent antibacterial properties against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. Research indicates that this compound has a significantly higher affinity for bacterial DNA gyrase compared to mammalian enzymes, making it an effective bactericidal agent .

Table 1: Antibacterial Activity of this compound

| Bacteria | Sensitivity | Reference |

|---|---|---|

| Streptococcus pneumoniae | Highly sensitive | |

| Staphylococcus aureus | Sensitive | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Sensitive |

Clinical Applications in Ophthalmology

This compound has been utilized in ophthalmic solutions for treating bacterial conjunctivitis and keratitis. Studies have shown that its use leads to significant improvements in epithelial healing compared to other fluoroquinolones like moxifloxacin. In a clinical trial involving corneal transplant patients, this compound facilitated faster reepithelialization, showcasing its efficacy in ocular applications .

Case Study: Efficacy in Corneal Transplant Patients

- Objective: Evaluate the effectiveness of this compound in postoperative care.

- Results: Patients treated with this compound showed a statistically significant reduction in epithelial defects compared to those treated with moxifloxacin at multiple follow-up points (P < 0.05) .

Role in Multidrug-Resistant Tuberculosis Treatment

This compound is increasingly recognized for its role in treating multidrug-resistant tuberculosis (MDR-TB). Fluoroquinolones are critical components of MDR-TB regimens due to their ability to penetrate macrophages where Mycobacterium tuberculosis resides. Recent studies indicate that this compound demonstrates comparable efficacy to other fluoroquinolones like moxifloxacin and levofloxacin, particularly in intracellular environments .

Table 2: Comparison of Fluoroquinolones in MDR-TB Treatment

| Drug | Efficacy against MDR-TB | Key Findings |

|---|---|---|

| This compound | Moderate | Effective against intracellular bacteria |

| Moxifloxacin | High | Faster bactericidal activity |

| Levofloxacin | Moderate | Comparable MICs against Mtb |

Pharmacokinetic and Pharmacodynamic Studies

Pharmacokinetic studies have demonstrated that this compound is well absorbed after oral administration, with an absolute bioavailability of approximately 96%. Its distribution profile indicates significant penetration into tissues, which is crucial for treating infections located within body compartments such as the lungs or eyes .

Key Pharmacokinetic Parameters:

- Absorption: Rapidly absorbed with high bioavailability.

- Volume of Distribution: Not extensively documented but expected to be substantial based on tissue penetration.

- Protein Binding: Approximately 20% .

Future Research Directions

Ongoing research aims to further elucidate the pharmacodynamics of this compound within granulomas associated with tuberculosis infections. A systems pharmacology approach integrating computational models with experimental data is being developed to predict the drug's efficacy across various treatment scenarios . This research could lead to optimized treatment protocols for MDR-TB and enhance our understanding of fluoroquinolone dynamics.

Mecanismo De Acción

Gatifloxacin-d4, like Gatifloxacin, exerts its antibacterial effects by inhibiting bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Comparación Con Compuestos Similares

Structural and Functional Comparisons

Table 1: Key Structural and Application Differences

*Estimated based on parent compound and deuterium substitution.

Key Observations:

Deuterium Substitution: this compound and Moxifloxacin-d4 both replace four hydrogens with deuterium, optimizing them for isotopic differentiation in mass spectrometry. Linezolid-d3 and Norfloxacin-d5 differ in substitution count, affecting their resolution in specific assays .

Applications :

- This compound is specialized for metabolic pathway mapping, whereas Moxifloxacin-d4 is prioritized in tissue imaging due to its compatibility with MALDI-MSI . Linezolid-d3 is tailored for liquid chromatography tandem mass spectrometry (LC-MS/MS), reflecting method-specific preferences .

Cost and Availability: this compound is commercially available at premium pricing (e.g., $360/mg from Santa Cruz vs. €289/mg from CymitQuimica), likely due to its niche applications . Competitors like Moxifloxacin-d4 and Norfloxacin-d5 are less price-transparent, suggesting varied market demand .

Pharmacokinetic and Impurity Profiles

Table 2: Impurity Thresholds for Gatifloxacin and Related Compounds

- Impurity Considerations: Non-deuterated gatifloxacin must adhere to strict impurity limits (e.g., ≤0.68% for related compound A), whereas this compound is synthesized under controlled conditions to minimize isotopic dilution, ensuring analytical accuracy .

Research Utility and Limitations

- Advantages of this compound: Enables high-specificity metabolic studies by eliminating signal overlap with endogenous compounds . Compatible with HRMS and MALDI-MSI, offering versatility across platforms .

- Limitations: High cost limits large-scale use in resource-constrained settings . Not suitable for therapeutic applications due to deuterium-induced pharmacokinetic alterations .

Actividad Biológica

Gatifloxacin-d4 is a deuterated form of gatifloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications, supported by data tables and research findings.

Overview of this compound

This compound is characterized by the incorporation of deuterium atoms, which can influence its metabolic stability and pharmacokinetics. The compound retains the core structure of gatifloxacin, which is effective against a wide range of gram-positive and gram-negative bacteria.

Molecular Information:

- Molecular Formula: C19H18D4FN3O4

- Molecular Weight: 804.834 g/mol

- CAS Number: 180200-66-2

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA synthesis, ultimately resulting in cell death.

In Vitro Biological Activity

The biological activity of this compound has been assessed through various in vitro studies. The following table summarizes the minimum inhibitory concentrations (MIC) against different bacterial strains:

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 0.05 |

| Escherichia coli | 0.0063 |

| HeLa Cell Topoisomerase II | 122 |

| MRSA (Methicillin-resistant Staphylococcus aureus) | 0.10 |

These values indicate that this compound exhibits potent activity against both wild-type and resistant strains, making it a valuable candidate in treating infections caused by resistant bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). The deuterated form may exhibit altered pharmacokinetics compared to its non-deuterated counterpart due to differences in metabolic pathways.

Key Pharmacokinetic Parameters:

- Absorption: Rapid absorption with peak plasma concentrations achieved within hours.

- Distribution: Widely distributed in body tissues; higher concentrations observed in lung tissues.

- Metabolism: Primarily metabolized by cytochrome P450 enzymes; deuteration may slow down metabolic processes.

- Excretion: Renal excretion predominates, necessitating dosage adjustments in patients with renal impairment .

Clinical Implications

Gatifloxacin has been associated with both hypoglycemia and hyperglycemia. A notable case study involved an elderly patient who developed severe hyperglycemia after receiving gatifloxacin at a standard dose without renal adjustment. This case highlights the importance of monitoring blood glucose levels in patients receiving gatifloxacin, particularly those with pre-existing conditions or age-related renal impairment .

Comparative Efficacy

In comparative studies, gatifloxacin has shown varying efficacy against other fluoroquinolones such as moxifloxacin and levofloxacin. Studies indicate that while gatifloxacin has lower MICs against some intracellular pathogens, moxifloxacin may outperform it in terms of rapid bactericidal activity . The following table summarizes comparative efficacy metrics:

| Drug | MIC Against Mtb (μg/ml) | Time to Sputum Culture Conversion (days) |

|---|---|---|

| Gatifloxacin | 0.5 | 7 |

| Moxifloxacin | 0.25 | 5 |

| Levofloxacin | 0.5 | 6 |

Q & A

Basic Research Questions

Q. How is Gatifloxacin-d4 utilized as an internal standard in high-resolution mass spectrometry (HRMS)?

this compound is employed to mitigate matrix effects and ion suppression in complex biological matrices. Its deuterated structure provides a distinct mass shift from the non-deuterated analyte, enabling precise quantification through isotopic dilution. Researchers should prepare calibration curves using serial dilutions of the analyte spiked with a fixed concentration of this compound, ensuring consistent retention times and ionization efficiency between the labeled and unlabeled forms .

Q. What protocols are recommended for preparing and storing this compound to ensure experimental reproducibility?

Stock solutions should be prepared in deuterium-depleted solvents (e.g., methanol or acetonitrile) to prevent isotopic exchange. Storage at -20°C in amber vials minimizes photodegradation and thermal instability. Regular verification of isotopic purity via HRMS is critical, as deuterium loss can occur under suboptimal conditions, leading to quantification errors .

Q. How does the deuterium substitution in this compound enhance stability in long-term pharmacokinetic studies?

The replacement of four hydrogen atoms with deuterium reduces metabolic degradation rates, particularly in cytochrome P450-mediated pathways. This stability allows for reliable tracking of the parent compound over extended periods. Researchers should validate stability under study-specific conditions (e.g., pH, temperature) using accelerated degradation assays .

Q. What are the best practices for documenting the use of this compound in experimental methods sections?

Clearly specify the source, purity, and preparation methods of this compound. Include details on instrumentation parameters (e.g., mass transitions, collision energies) and matrix-matched validation experiments. Refer to guidelines such as the CONSORT statement for reporting standards in pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification data across different biological matrices?

Discrepancies often arise from matrix-specific ion suppression or variability in extraction efficiency. Method optimization should include:

- Comparative recovery studies using spiked matrices.

- Assessment of isotopic interference via blank matrix analysis.

- Cross-validation with alternative internal standards (e.g., structural analogs). Statistical tools like ANOVA or t-tests can identify significant variability .

Q. What methodologies are used to track this compound’s role in elucidating metabolic biotransformation pathways?

Stable isotope labeling allows differentiation between parent drug metabolites and endogenous compounds. Use HRMS/MS to identify deuterium-retaining fragments, mapping metabolic routes. Combine with in vitro hepatocyte assays to confirm enzyme-specific pathways (e.g., CYP3A4 vs. CYP1A2 involvement) .

Q. How should environmental fate studies incorporating this compound be designed to assess degradation products in ecosystems?

Employ simulated environmental systems (e.g., microcosms) with controlled variables (pH, UV exposure). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect deuterated degradation byproducts. Compare degradation kinetics with non-deuterated gatifloxacin to isolate isotope effects .

Q. What advanced techniques address stability challenges of this compound under extreme experimental conditions (e.g., high-temperature assays)?

Pre-experiment stability profiling is essential. Techniques include:

- Forced degradation studies (acid/base hydrolysis, oxidative stress).

- Thermodynamic analysis (Arrhenius plots) to predict degradation rates.

- Coupling with nuclear magnetic resonance (NMR) to monitor structural integrity post-exposure .

Q. Methodological Considerations

- Data Analysis : Use error bars (standard deviation) and statistical tests (t-test, ANOVA) to validate reproducibility .

- Literature Integration : Compare findings with published pharmacokinetic data to identify gaps or confirm novel insights .

- Ethical Reporting : Disclose isotopic purity certifications and potential conflicts in sourcing materials .

Propiedades

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBOMFCQGDBHNK-CNVQUGECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(C(C(N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721474 | |

| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190043-25-4 | |

| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.